molecular formula C9H8N2O B11921272 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B11921272
M. Wt: 160.17 g/mol
InChI Key: HIBQJDCOAYHSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6-position and an aldehyde group at the 3-position of the pyrazole ring makes it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazolopyridine core. Subsequent functionalization steps, including methylation and formylation, yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 6-Methylpyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: 6-Bromo-6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde.

Scientific Research Applications

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 6-Methylpyrazolo[1,5-a]pyridine-3-methanol
  • 6-Bromo-6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Uniqueness

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and functionalization potential. This dual functionality allows for diverse chemical transformations and applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Biological Activity

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure

The compound belongs to the pyrazolo[1,5-a]pyridine class, characterized by a fused pyrazole and pyridine ring. Its structural formula can be represented as follows:

C8H8N2O\text{C}_8\text{H}_8\text{N}_2\text{O}

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. For instance, compounds derived from pyrazolo[1,5-a]pyridine structures have demonstrated minimum inhibitory concentrations (MIC) in the nanomolar range against Mtb H37Rv strains, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundMIC (μg/mL)Activity Against
This compound<0.002Mtb H37Rv
Compound 5k0.15Mtb H37Ra

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various human cancer cell lines. Specifically, certain analogs have demonstrated selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism
N-hydroxyethyl analogueMDA-36118PI3K inhibition
CPL302253Various tumors2.8Selective PI3Kδ inhibition

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : The compound interacts with bacterial enzymes critical for cell wall synthesis and replication, leading to bactericidal effects .
  • Anticancer Mechanism : Inhibition of the PI3K pathway disrupts downstream signaling involved in cell survival and proliferation. This pathway's overactivity is often linked to various cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the pyrazole ring significantly affect potency and selectivity against specific targets:

  • Substituent Effects : Variations in the position and type of substituents can enhance or diminish activity against Mtb and cancer cells. For instance, hydrophobic groups tend to improve membrane permeability and bioavailability .

Case Studies

Several studies have explored the efficacy of this compound in vivo:

  • In Vivo Efficacy Against Tuberculosis : A study demonstrated that a derivative significantly reduced bacterial burden in a mouse model infected with Mtb, suggesting its potential as a therapeutic agent against tuberculosis .
  • Tumor Growth Inhibition : In xenograft models, compounds derived from this scaffold showed substantial tumor reduction compared to controls, supporting their development as anticancer agents .

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-9-8(6-12)4-10-11(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBQJDCOAYHSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.